REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8].[H-].[Na+].I[CH3:18].[NH4+].[Cl-]>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([CH3:18])[CH2:13][CH2:12][O:11][C:10]2=[O:14])[CH:5]=[CH:6][C:7]=1[Cl:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1C(OCC1)=O
|
Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 64 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed with NaCl aq.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
sat. dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from ethyl acetate and heptane
|
Type
|
ADDITION
|
Details
|
The product containing fractions
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1(C(OCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |